molecular formula C13H21F2NO4 B13512857 rel-(1R,5R)-5-((tert-Butoxycarbonyl)amino)-4,4-difluorocycloheptane-1-carboxylic acid

rel-(1R,5R)-5-((tert-Butoxycarbonyl)amino)-4,4-difluorocycloheptane-1-carboxylic acid

Cat. No.: B13512857
M. Wt: 293.31 g/mol
InChI Key: OWWIJIWLMHEECC-RKDXNWHRSA-N
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Description

rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid: is a synthetic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid typically involves multiple steps, including the introduction of the Boc protecting group, fluorination, and cyclization. The general synthetic route may include:

    Protection: Introduction of the Boc group to protect the amine functionality.

    Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclization: Formation of the cycloheptane ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups such as esters or amides.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the fluorine atoms or the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction may yield alcohols.

Scientific Research Applications

rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group may interact with enzymes or receptors, while the fluorine atoms can influence the compound’s reactivity and binding affinity. The cycloheptane ring provides structural rigidity, which can affect the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid
  • rac-(1R,4R,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid

Uniqueness

rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid is unique due to the presence of two fluorine atoms and the cycloheptane ring, which distinguish it from other similar compounds

Properties

Molecular Formula

C13H21F2NO4

Molecular Weight

293.31 g/mol

IUPAC Name

(1R,5R)-4,4-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9-5-4-8(10(17)18)6-7-13(9,14)15/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t8-,9-/m1/s1

InChI Key

OWWIJIWLMHEECC-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](CCC1(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CCC1(F)F)C(=O)O

Origin of Product

United States

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